Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride
CAS No.: 2344678-54-0
Cat. No.: VC5969419
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344678-54-0 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
| Standard InChI Key | HSLFXCUUIOKBIK-UHFFFAOYSA-N |
| SMILES | CC1(COCC(N1)C(=O)OC)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5,5-dimethylmorpholine-3-carboxylate hydrochloride features a six-membered morpholine ring substituted with two methyl groups at the 5-position, a carboxylate ester at the 3-position, and a hydrochloride counterion. The IUPAC name, methyl 5,5-dimethylmorpholine-3-carboxylate hydrochloride, reflects this substitution pattern. X-ray crystallography of analogous morpholine derivatives suggests a chair conformation for the ring, with the ester group occupying an equatorial position to minimize steric strain.
The hydrochloride salt enhances the compound’s stability and solubility in polar solvents. Quantum mechanical calculations predict a dipole moment of 4.2 D, favoring interactions with biological membranes and polar reaction media .
Physicochemical Characterization
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₃ | |
| Molecular Weight | 209.67 g/mol | |
| Melting Point | Not reported | — |
| Solubility (H₂O) | >50 mg/mL (20°C) | |
| logP (Octanol-Water) | 0.82 (predicted) | |
| pKa | 3.1 (amine), 8.9 (ester) |
The compound’s solubility profile makes it suitable for aqueous and organic phase reactions, though the hydrochloride form preferentially dissolves in water and polar aprotic solvents like DMSO.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two stages: formation of the methyl ester followed by hydrochloride salt preparation.
Step 1: Esterification of 5,5-Dimethylmorpholine-3-Carboxylic Acid
5,5-Dimethylmorpholine-3-carboxylic acid reacts with methanol under acid catalysis (e.g., H₂SO₄) to yield the methyl ester. Typical conditions include reflux at 65°C for 12 hours, achieving yields of 85–90%.
Step 2: Salt Formation
The freebase ester is treated with concentrated hydrochloric acid (37%) in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize esterification and salt formation. Hebei Smart Chemicals (China) utilizes a proprietary catalytic system that reduces reaction time to 4 hours while maintaining yields above 88% . Penam Pharmaceuticals (India) reports annual outputs of 500 kg, primarily for export to European and North American research facilities .
Reactivity and Functional Group Transformations
Hydrolysis Reactions
The ester group undergoes alkaline hydrolysis to regenerate the carboxylic acid. Treatment with 2M NaOH at 80°C for 6 hours produces 5,5-dimethylmorpholine-3-carboxylic acid, a precursor for amide coupling:
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, 5,5-dimethylmorpholine-3-methanol, in anhydrous THF:
N-Alkylation and Acylation
The morpholine nitrogen participates in alkylation reactions. For example, treatment with ethyl bromide and K₂CO₃ yields quaternary ammonium derivatives, expanding applications in ionic liquid synthesis.
| Supplier | Location | Capacity (kg/year) | Purity (%) |
|---|---|---|---|
| Wuhan Sinocon New Chemical | China | 1,200 | 99.5 |
| Penam Pharmaceuticals | India | 500 | 98.0 |
| Greatfield Mineral & Metal | Canada | 300 | 97.5 |
Pricing ranges from $120–$150/g for research quantities, reflecting high production costs due to specialized catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume